molecular formula C9H15N3 B12826273 (S)-3-((1H-imidazol-1-yl)methyl)piperidine

(S)-3-((1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B12826273
M. Wt: 165.24 g/mol
InChI Key: KFQCTIRXHQSXEZ-VIFPVBQESA-N
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Description

(S)-3-((1H-imidazol-1-yl)methyl)piperidine is a chiral compound featuring a piperidine ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the piperidine and imidazole rings makes it a versatile scaffold for drug development and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((1H-imidazol-1-yl)methyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (S)-piperidine-3-carboxylic acid.

    Formation of the Intermediate: The carboxylic acid is converted to the corresponding amine via reduction, often using reagents like lithium aluminum hydride (LiAlH4).

    Imidazole Introduction: The amine is then reacted with an imidazole derivative, such as 1-chloromethylimidazole, under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-3-((1H-imidazol-1-yl)methyl)piperidine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound is studied for its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes are of interest for their catalytic properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-((1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((1H-pyrazol-1-yl)methyl)piperidine: Similar structure but with a pyrazole ring instead of an imidazole ring.

    (S)-3-((1H-triazol-1-yl)methyl)piperidine: Contains a triazole ring, offering different electronic properties.

Uniqueness

(S)-3-((1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific interactions with biological targets or metal ions.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(3S)-3-(imidazol-1-ylmethyl)piperidine

InChI

InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2/t9-/m0/s1

InChI Key

KFQCTIRXHQSXEZ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CNC1)CN2C=CN=C2

Canonical SMILES

C1CC(CNC1)CN2C=CN=C2

Origin of Product

United States

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